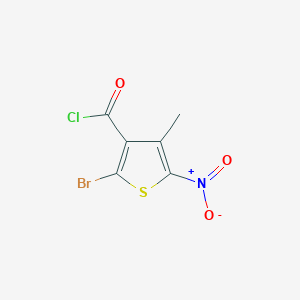
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of bromine, methyl, nitro, and carbonyl chloride functional groups attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride typically involves multi-step reactions starting from thiophene or its derivativesThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and chlorinating agents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and mild bases (e.g., triethylamine).
Reduction: Hydrogen gas (H2), catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products
Substitution: 2-Amino-4-methyl-5-nitro-3-thiophenecarbonyl chloride (when amines are used).
Reduction: 2-Bromo-4-methyl-5-amino-3-thiophenecarbonyl chloride.
Oxidation: 2-Bromo-4-carboxy-5-nitro-3-thiophenecarbonyl chloride.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with therapeutic potential.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and carbonyl chloride can facilitate interactions with nucleophilic sites in biomolecules, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-methyl-5-nitrothiophene: Lacks the carbonyl chloride group.
4-Methyl-5-nitro-3-thiophenecarbonyl chloride: Lacks the bromine atom.
2-Bromo-3-methyl-4-nitrothiophene: Different substitution pattern on the thiophene ring.
Uniqueness
2-Bromo-4-methyl-5-nitro-3-thiophenecarbonyl chloride is unique due to the combination of bromine, methyl, nitro, and carbonyl chloride groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
97187-69-4 |
|---|---|
Molekularformel |
C6H3BrClNO3S |
Molekulargewicht |
284.52 g/mol |
IUPAC-Name |
2-bromo-4-methyl-5-nitrothiophene-3-carbonyl chloride |
InChI |
InChI=1S/C6H3BrClNO3S/c1-2-3(5(8)10)4(7)13-6(2)9(11)12/h1H3 |
InChI-Schlüssel |
PPXHPYXVCMJCOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=C1C(=O)Cl)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


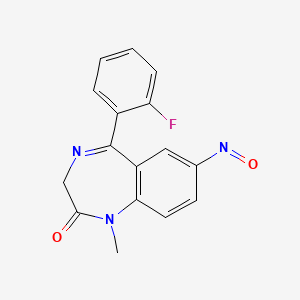
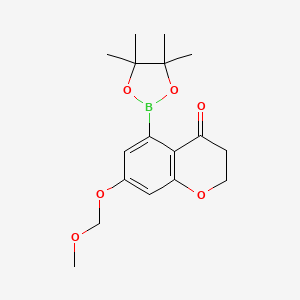
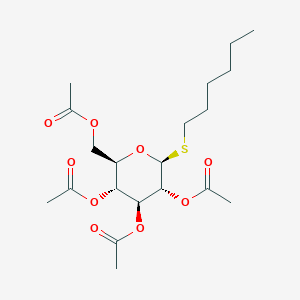
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
![(3aS,4S,6R)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13406526.png)

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
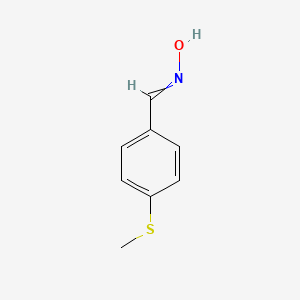
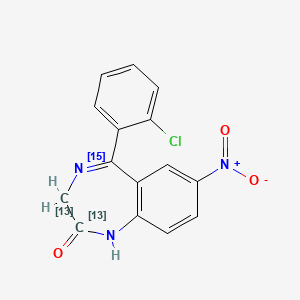

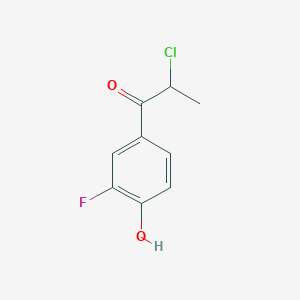
![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)

